N-Trityl Ethyl Olmesartan Acid Ethyl Ester
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Overview
Description
N-Trityl Ethyl Olmesartan Acid Ethyl Ester is a chemical compound with the molecular formula C46H46N6O3 and a molecular weight of 730.896 . It is an intermediate in the synthesis of Olmesartan Medoxomil, an angiotensin II receptor blocker used to treat high blood pressure . This compound is characterized by its white solid form and slight solubility in chloroform and methanol .
Preparation Methods
The synthesis of N-Trityl Ethyl Olmesartan Acid Ethyl Ester involves several steps. One common method includes the reaction of trityl-protected olmesartan medoxomil with aqueous acetic acid . This reaction yields olmesartan medoxomil, which is then crystallized using isopropyl alcohol and purified from methyl ethyl ketone . Industrial production methods often involve large-scale synthesis and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
N-Trityl Ethyl Olmesartan Acid Ethyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include borane (BH3) for reduction and trifluoroacetic acid for deprotection . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of trityl-protected compounds often results in the formation of the corresponding alcohols .
Scientific Research Applications
N-Trityl Ethyl Olmesartan Acid Ethyl Ester has several scientific research applications. It is primarily used as an intermediate in the synthesis of Olmesartan Medoxomil, which is studied for its antihypertensive properties . In addition, this compound is used in the development and validation of analytical methods, such as stability-indicating liquid chromatography . It also serves as a reference standard in pharmaceutical quality control and method validation .
Mechanism of Action
The mechanism of action of N-Trityl Ethyl Olmesartan Acid Ethyl Ester is related to its role as an intermediate in the synthesis of Olmesartan Medoxomil. Olmesartan Medoxomil works by blocking the angiotensin II receptor, which leads to vasodilation and a reduction in blood pressure . The trityl group in this compound acts as a protective group during the synthesis, ensuring the stability and selectivity of the reactions involved .
Comparison with Similar Compounds
N-Trityl Ethyl Olmesartan Acid Ethyl Ester can be compared with other trityl-protected compounds, such as N-Trityl Olmesartan Ethyl Ester and Olmesartan Ethyl Ester N2-Trityl Analog . These compounds share similar protective groups and are used in the synthesis of angiotensin II receptor blockers. this compound is unique in its specific application as an intermediate in the synthesis of Olmesartan Medoxomil .
Conclusion
This compound is a valuable intermediate in the synthesis of Olmesartan Medoxomil, with applications in pharmaceutical research and quality control. Its unique chemical properties and reactions make it an essential compound in the development of antihypertensive medications.
Properties
Molecular Formula |
C46H46N6O3 |
---|---|
Molecular Weight |
730.9 g/mol |
IUPAC Name |
ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C46H46N6O3/c1-5-19-40-47-42(45(4,54)6-2)41(44(53)55-7-3)51(40)32-33-28-30-34(31-29-33)38-26-17-18-27-39(38)43-48-50-52(49-43)46(35-20-11-8-12-21-35,36-22-13-9-14-23-36)37-24-15-10-16-25-37/h8-18,20-31,54H,5-7,19,32H2,1-4H3 |
InChI Key |
IUMSTTBZVUYXOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(CC)O |
Origin of Product |
United States |
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